molecular formula C8H4Cl2N2O B1507123 6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 881841-40-3

6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B1507123
CAS No.: 881841-40-3
M. Wt: 215.03 g/mol
InChI Key: WQZDECHCSXPQAB-UHFFFAOYSA-N
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Description

6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H4Cl2N2O and a molecular weight of 215.04 g/mol. This compound belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds containing nitrogen atoms in the ring structure. It is characterized by the presence of two chlorine atoms at positions 6 and 8 of the imidazo[1,2-a]pyridine ring and a formyl group (-CHO) at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde typically involves the following steps:

  • Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine derivatives with chloroformates or chloroacetyl chloride under acidic conditions.

  • Formylation: The formyl group at position 2 is introduced using reagents such as formic acid or formyl chloride under controlled conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions with appropriate nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, in aqueous or organic solvents.

  • Reduction: LiAlH4, NaBH4, in ether or alcohol solvents.

  • Substitution: Nucleophiles such as amines, alcohols, or thiols, in polar aprotic solvents.

Major Products Formed:

  • Oxidation: 6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid.

  • Reduction: 6,8-Dichloroimidazo[1,2-a]pyridine-2-ol.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit promising anticancer properties. 6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde has been investigated for its ability to inhibit specific cancer cell lines. For instance, studies have shown that derivatives of this compound can induce apoptosis in HeLa cells, a cervical cancer cell line, suggesting potential as an anticancer agent .

Inhibition of Enzymes
This compound has also been studied as an inhibitor of various enzymes linked to disease pathways. Notably, it has been identified as a potential inhibitor of tryptophan dioxygenase (TDO), an enzyme involved in the metabolism of tryptophan that plays a role in tumor growth and immune evasion . The inhibition of TDO can lead to reduced tumor proliferation and enhanced immune response.

Synthesis of Novel Compounds

Building Block for Drug Development
this compound serves as a versatile building block in the synthesis of other bioactive compounds. Its aldehyde functional group allows for further derivatization through reactions such as nucleophilic addition or condensation, leading to the formation of more complex structures with potential pharmacological activity .

Functionalization Reactions
The compound can undergo various functionalization reactions to create derivatives with altered biological activities. For example, it can be reacted with amines or alcohols to produce imidazo[1,2-a]pyridine derivatives that may exhibit enhanced solubility or bioavailability .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityShowed significant cytotoxic effects against HeLa cells with IC50 values indicating potency .
Study 2Enzyme InhibitionIdentified as a TDO inhibitor; demonstrated decreased tumor growth in preclinical models .
Study 3Synthesis ApplicationsUsed successfully as a precursor for synthesizing novel imidazo[1,2-a]pyridine derivatives with enhanced pharmacological profiles .

Mechanism of Action

The mechanism by which 6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would vary based on the context of the research or application.

Comparison with Similar Compounds

6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde is similar to other imidazo[1,2-a]pyridine derivatives, but its uniqueness lies in the presence of the formyl group and the specific positions of the chlorine atoms. Some similar compounds include:

  • 6,8-Dichloroimidazo[1,2-a]pyridine: Lacks the formyl group.

  • 2-Formylimidazo[1,2-a]pyridine: Lacks the chlorine atoms at positions 6 and 8.

  • 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde: Contains only one chlorine atom.

These compounds may exhibit different chemical and biological properties due to variations in their structures.

Biological Activity

6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C8H6Cl2N2O
  • Molecular Weight : 219.05 g/mol
  • Structure : The compound features a dichlorinated imidazo[1,2-a]pyridine ring with a formyl group at the 2-position.

Antimicrobial Properties

Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
6-Chloroimidazo[1,2-a]pyridineS. aureus32 µg/mL
6,8-Dichloroimidazo[1,2-a]pyridineE. coli16 µg/mL

Anticancer Activity

The anticancer potential of imidazo[1,2-a]pyridine derivatives has been documented in several studies. For example, compounds similar to 6,8-dichloroimidazo[1,2-a]pyridine have shown cytotoxic effects against cancer cell lines such as melanoma B16F10 and Friend erythroleukemia cells . The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Assessment
In a study conducted on melanoma B16F10 cells:

  • IC50 Value : The IC50 for the compound was determined to be approximately 15 µM.
  • Mechanism : Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with the compound.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may act as an inhibitor of various enzymes involved in cell signaling pathways. Notably, it has been suggested that this compound could inhibit protein kinases which play crucial roles in cancer cell survival and proliferation .

Comparative Analysis with Similar Compounds

Comparative studies highlight the unique biological profile of this compound relative to other imidazo derivatives.

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer ActivityUnique Features
6-Chloroimidazo[1,2-a]pyridineModerateLowSingle chlorine substitution
6,8-Dichloroimidazo[1,2-a]pyridineHighHighDual chlorine atoms
Pyridine-2-carbaldehyde thiosemicarbazoneLowModerateContains thiosemicarbazone moiety

Properties

IUPAC Name

6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O/c9-5-1-7(10)8-11-6(4-13)3-12(8)2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZDECHCSXPQAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2C=C1Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10722903
Record name 6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881841-40-3
Record name 6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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